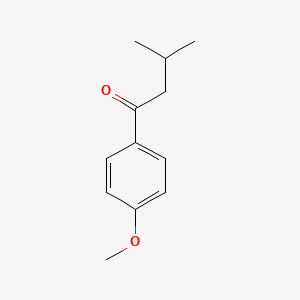

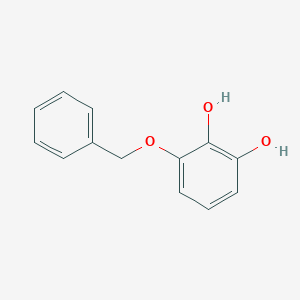

1-(4-Methoxyphenyl)-3-methylbutan-1-one

Descripción general

Descripción

1-(4-Methoxyphenyl)-3-methylbutan-1-one, also known as Acetanisole, is an aromatic chemical compound with a sweet, fruity, nutty aroma, similar to vanilla . It is found naturally in castoreum, the glandular secretion of the beaver . It is used as a cigarette additive, a fragrance, and a flavoring in food .

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenyl)-3-methylbutan-1-one can be elucidated using various spectroscopic techniques. For instance, Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra can be recorded and analyzed . The vibrational wavenumbers of the structure can be computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++G(d,p) basis set .Physical And Chemical Properties Analysis

1-(4-Methoxyphenyl)-3-methylbutan-1-one is a white to pale yellow crystal with a molar mass of 150.177 g/mol . It has a density of 1.094 g/cm³, a melting point of 38.2 °C, and a boiling point of 254 °C . It is soluble in water at 2470 mg/L .Aplicaciones Científicas De Investigación

Microwave-assisted Ketone-ketone Rearrangement

A novel procedure for the preparation of 3-(4-alkoxyphenyl)-3-methylbutan-2-one, through polymer-supported AlCl3-catalyzed rearrangement followed by O-alkylation under microwave irradiation conditions, has been described, showcasing an efficient synthesis method (Gopalakrishnan, Kasinath, & Pradeep Singh, 2002).

Natural Product Extraction

Research on brown algae Sargassum thunbergii led to the isolation of two new resorcinols, including 1-(5-acetyl-2,4-dihydroxyphenyl)-3-methylbutan-1-one, elucidating the chemical diversity and potential biological activities of marine natural products (Cai et al., 2010).

Bio-based Solvent Development

3-Methoxybutan-2-one, derived from sustainable methylation of acetoin, has been evaluated as a bio-based solvent to potentially substitute carcinogenic halogenated solvents in various applications, highlighting its significance in green chemistry and sustainable practices (Jin et al., 2021).

Synthetic Organic Chemistry

Facile preparation and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives have been explored, indicating the versatility of such compounds in synthetic organic chemistry and potential applications in material science (Khalid et al., 2020).

Fragrance and Flavor Industry

Synthesis of fragrant 3,6-diazahomoadamantan-9-ones through condensation reactions involving 4-phenylbutan-2-one derivatives showcases the application of this chemical space in the development of novel fragrances and flavors (Kuznetsov et al., 2015).

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMXLDVTBSWXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509104 | |

| Record name | 1-(4-Methoxyphenyl)-3-methylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-3-methylbutan-1-one | |

CAS RN |

82938-20-3 | |

| Record name | 1-(4-Methoxyphenyl)-3-methylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Ethane-1,2-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B1625419.png)

![1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1625420.png)